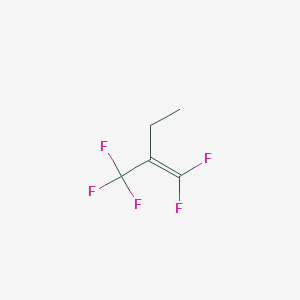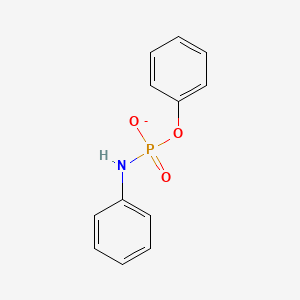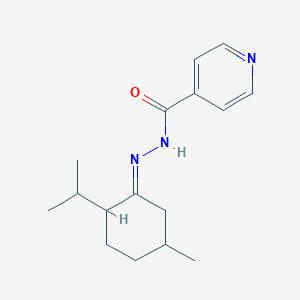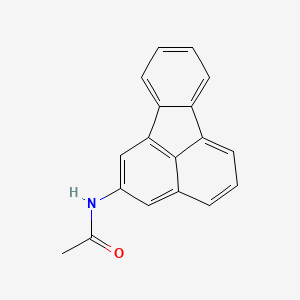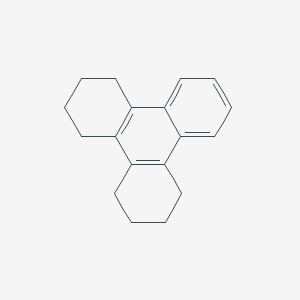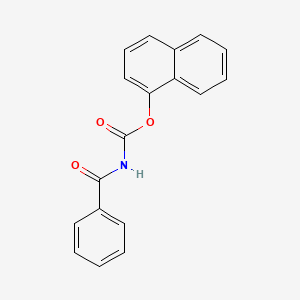
Naphthalen-1-yl benzoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of naphthalen-1-yl benzoylcarbamate typically involves the reaction of naphthalene-1-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl chloride complex, which subsequently reacts with the amine group to form the final product. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate complex and to prevent side reactions.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Naphthalen-1-yl benzoylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of naphthalene-1,2-dione derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of naphthalene-1-yl benzylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylcarbamate group is replaced by other nucleophiles such as hydroxide ions or amines. This reaction is often facilitated by the use of catalysts or elevated temperatures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Naphthalen-1-yl benzoylcarbamate has a wide range of scientific research applications:
Chemistry: In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial and cancer cell lines.
Medicine: this compound derivatives are being investigated for their potential use as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of naphthalen-1-yl benzoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. For example, in antimicrobial applications, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death.
The molecular pathways involved in the compound’s action can vary depending on the specific application. In cancer research, this compound derivatives may induce apoptosis (programmed cell death) by activating specific signaling pathways that regulate cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Naphthalen-1-yl benzoylcarbamate can be compared with other similar compounds, such as:
Naphthalene-1-yl carbamate: This compound lacks the benzoyl group, which may result in different chemical and biological properties.
Benzoylcarbamate derivatives: These compounds contain the benzoylcarbamate moiety but may have different substituents on the aromatic ring, leading to variations in reactivity and activity.
Naphthalene derivatives: Compounds such as naphthalene-1,2-dione and naphthalene-1-amine share the naphthalene core structure but differ in their functional groups, affecting their chemical behavior and applications.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and potential for diverse applications.
Propriétés
Numéro CAS |
13562-06-6 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
naphthalen-1-yl N-benzoylcarbamate |
InChI |
InChI=1S/C18H13NO3/c20-17(14-8-2-1-3-9-14)19-18(21)22-16-12-6-10-13-7-4-5-11-15(13)16/h1-12H,(H,19,20,21) |
Clé InChI |
BSPNIIWSOVAZAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


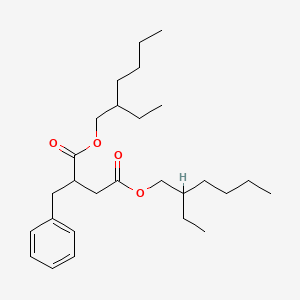
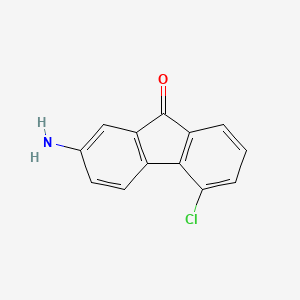
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)



![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
